PNZ5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

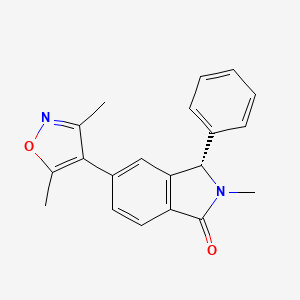

C20H18N2O2 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

(3S)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-3-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C20H18N2O2/c1-12-18(13(2)24-21-12)15-9-10-16-17(11-15)19(22(3)20(16)23)14-7-5-4-6-8-14/h4-11,19H,1-3H3/t19-/m0/s1 |

InChIキー |

CHAKVDDAHQGTLR-IBGZPJMESA-N |

異性体SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N([C@H]3C4=CC=CC=C4)C |

正規SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N(C3C4=CC=CC=C4)C |

製品の起源 |

United States |

Foundational & Exploratory

PNZ5: A Novel BET Inhibitor for Gastric Cancer - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNZ5 is a novel, specific isoxazole-based inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant preclinical activity in gastric cancer models.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the underlying signaling pathways. The information presented is intended to support further research and development of BET inhibitors as a therapeutic strategy for gastric cancer.

Introduction to this compound and BET Inhibition in Gastric Cancer

Gastric cancer remains a significant global health challenge with a generally poor prognosis due to limited effective therapies.[1][3] Epigenetic dysregulation is a key driver in the development and progression of this malignancy.[1][3][5] The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that play a pivotal role in transcriptional regulation.[6] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes.[6]

This compound is a potent, pan-BET inhibitor with a distinct isoxazole scaffold.[1][2] It has been shown to effectively suppress the growth of gastric cancer cells, highlighting the therapeutic potential of targeting the BET pathway in this disease.[1][3][7]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BET proteins.[6] This action displaces BET proteins from chromatin, thereby preventing the transcription of target oncogenes.[6] A key downstream effector of this inhibition is the suppression of the c-MYC oncogene, a well-established driver of cellular proliferation in many cancers, including gastric cancer.[1][8]

Signaling Pathway

The signaling pathway affected by this compound in gastric cancer is centered on the inhibition of BET protein function, leading to the downregulation of c-MYC expression and subsequent induction of apoptosis.

Caption: this compound inhibits BET proteins, downregulating c-MYC and inducing apoptosis.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a panel of human gastric cancer cell lines. The table below summarizes the key findings from in vitro studies.

| Cell Line | Origin | Type | Effect of this compound |

| ACP-02 | Brazilian Patient | Diffuse-type adenocarcinoma | Potent growth inhibition, induction of apoptosis and necrosis.[1] |

| ACP-03 | Brazilian Patient | Intestinal-type adenocarcinoma | Potent growth inhibition and induction of apoptosis.[1] |

| AGP-01 | Brazilian Patient | Malignant ascites | Potent growth inhibition and induction of apoptosis.[1] |

| Kato III | Asian Patient | Gastric metastasis | Largely resistant to BET inhibition.[1] |

| SNU-16 | Asian Patient | Gastric Ascites | Largely resistant to BET inhibition, with less pronounced c-MYC reduction.[1] |

Note: Specific IC50 values for each cell line are detailed in the primary publication by Montenegro et al., 2016.

Experimental Protocols

The following section outlines the key experimental methodologies employed to elucidate the mechanism of action of this compound in gastric cancer.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of this compound on the proliferation and viability of gastric cancer cell lines.

-

Methodology:

-

Gastric cancer cell lines were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound (e.g., 0.01-50 μM) or DMSO as a vehicle control.[1]

-

After a 72-hour incubation period, cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.[1]

-

Growth inhibition curves were generated, and IC50 values were calculated.[9]

-

Apoptosis and Necrosis Analysis

-

Objective: To quantify the induction of apoptosis and necrosis in gastric cancer cells following treatment with this compound.

-

Methodology:

Western Blotting for c-MYC Expression

-

Objective: To determine the effect of this compound on the expression of the oncoprotein c-MYC.

-

Methodology:

-

Gastric cancer cells were treated with this compound or DMSO.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for c-MYC, followed by a secondary antibody.

-

Protein bands were visualized using chemiluminescence, and expression levels were quantified relative to a loading control (e.g., β-actin).[1]

-

Experimental Workflow Diagram

References

- 1. BET inhibition as a new strategy for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 3. oncotarget.com [oncotarget.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Diamond Publications - All Publications [publications.diamond.ac.uk]

- 6. wjgnet.com [wjgnet.com]

- 7. BET inhibition as a new strategy for the treatment of gastric cancer | Oncotarget [vendor-stage.oncotarget.com]

- 8. Bromodomain and extra-terminal inhibitors emerge as potential therapeutic avenues for gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

PNZ5: A Potent and Selective Pan-BET Bromodomain Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNZ5 is a potent, isoxazole-based small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, which are key epigenetic readers involved in transcriptional regulation. With a high affinity for the first bromodomain of BRD4 (BRD4(1)), this compound demonstrates pan-BET inhibitory activity, comparable to the well-established BET inhibitor (+)-JQ1. This document provides a comprehensive technical overview of this compound, including its binding characteristics, cellular activity, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of BET inhibition in oncology and other disease areas.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. This function is pivotal in the expression of key oncogenes, such as c-MYC, making BET proteins attractive targets for therapeutic intervention.

This compound is an isoxazole-based compound that has emerged as a potent pan-BET inhibitor. Structural and biophysical studies have elucidated its mechanism of action, revealing its interaction with the acetyl-lysine binding pocket of BET bromodomains. This guide summarizes the currently available quantitative data on this compound, details the experimental methodologies for its evaluation, and provides visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This binding event displaces the BET proteins from chromatin, leading to a downstream modulation of gene transcription. A key therapeutic rationale for BET inhibition is the subsequent downregulation of oncogenic transcription factors, most notably c-MYC, which is a critical driver of cell proliferation and survival in many cancers.

Signaling Pathway

The inhibition of BRD4 by this compound disrupts the transcriptional activation of BRD4 target genes, including the c-MYC oncogene. This interruption of a critical cancer-driving pathway can lead to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights

A Technical Guide to PNZ5: A Pan-BET Inhibitor for Epigenetic Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Epigenetic readers of the Bromodomain and Extra-Terminal (BET) family, particularly BRD4, are critical regulators of gene transcription and are strongly implicated in the pathology of various cancers. These proteins act by recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to key oncogenes. PNZ5 is a potent, isoxazole-based small molecule developed as a pan-BET inhibitor. It functions by competitively occupying the acetyl-lysine binding pockets of BET proteins, leading to their displacement from chromatin and the subsequent downregulation of oncogenic transcription programs. This document provides a detailed technical overview of this compound's mechanism of action, quantitative binding and activity data, and comprehensive protocols for key experimental assays used in its characterization.

Introduction: The Role of BET Proteins in Epigenetic Regulation

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are fundamental epigenetic regulators.[1][2] Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which function as "readers" of post-translational modifications, specifically binding to acetylated lysine (KAc) residues on histone tails.[2][3] This interaction tethers BET proteins to chromatin at promoter and enhancer regions, where they act as scaffolds to recruit transcriptional regulators. BRD4, the most extensively studied member, is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) to release paused RNA Polymerase II, thereby activating the transcription of target genes, including potent oncogenes like c-MYC.[1][2] Dysregulation of BET protein activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[4]

This compound: A Potent and Selective BET Inhibitor

This compound is a potent, isoxazole-based, cell-permeable pan-BET inhibitor with a high degree of selectivity for the BET family over other bromodomain-containing proteins.[5][6][7] Its potency is comparable to the well-characterized BET inhibitor, (+)-JQ1.[4][5] this compound was identified as a potent inhibitor of gastric cancer cell proliferation in both 2D and 3D in vitro models.[4] Its therapeutic potential stems from its ability to disrupt the fundamental role of BET proteins in maintaining oncogenic gene expression programs.

Molecular Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of BET bromodomains. This compound mimics the structure of acetylated lysine and binds with high affinity within the hydrophobic pocket of the bromodomains.[1][3] This direct binding action prevents the interaction between BET proteins and acetylated histones or transcription factors.[1] Consequently, BRD4 and other BET proteins are displaced from chromatin, leading to the dissolution of active transcriptional hubs at super-enhancers that drive the expression of key oncogenes.[2] The most prominent downstream effect is the rapid transcriptional repression of the c-MYC oncogene, which induces cell cycle arrest and apoptosis in susceptible cancer models.[1][4]

Quantitative Characterization of this compound

Binding Affinity and Thermodynamics

The direct interaction between this compound and the first bromodomain of BRD4 (BRD4(1)) was quantified using Isothermal Titration Calorimetry (ITC). The results demonstrate a high-affinity interaction characterized by a favorable enthalpic contribution.[6]

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 5.43 nM | Isothermal Titration Calorimetry | [5][6][7] |

| Enthalpy (ΔH) | -15.57 kcal/mol | Isothermal Titration Calorimetry | [6] |

| Target | Human BRD4, Bromodomain 1 | Recombinant Protein | [6] |

Cellular Potency

The anti-proliferative activity of this compound was evaluated against a panel of human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment, revealing potent cytotoxic effects across various subtypes.

| Cell Line | Description | IC50 (72h, μM) | Reference |

| ACP-03 | Intestinal-type Adenocarcinoma | 0.13 ± 0.01 | [8] |

| AGP-01 | Malignant Ascites | 0.22 ± 0.01 | [8] |

| SNU-16 | Gastric Ascites | 0.32 ± 0.05 | [8] |

| Kato III | Gastric Metastasis | 0.38 ± 0.02 | [8] |

| ACP-02 | Diffuse-type Adenocarcinoma | 0.54 ± 0.04 | [8] |

Key Experimental Methodologies

Protocol: Isothermal Titration Calorimetry (ITC) for this compound-Bromodomain Interaction

This protocol outlines the determination of thermodynamic parameters for this compound binding to a target bromodomain, such as BRD4(1).

1. Sample Preparation:

- Dialyze purified recombinant bromodomain protein (e.g., 10-20 μM BRD4(1)) extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

- Dissolve this compound in 100% DMSO to create a high-concentration stock, then dilute to the final concentration (e.g., 100-200 μM) using the final dialysis buffer. The final DMSO concentration should be matched between the protein solution and the ligand solution (<5%).

- Thoroughly degas both protein and ligand solutions immediately before the experiment.

2. Instrument Setup (e.g., MicroCal ITC200):

- Set the experimental temperature to 25°C.

- Set the reference power to 10 μcal/sec and the stirring speed to 750 rpm.

3. Titration:

- Load the protein solution (macromolecule) into the sample cell (~200 μL).

- Load the this compound solution (ligand) into the injection syringe (~40 μL).

- Perform an initial injection of 0.4 μL, followed by 19 subsequent injections of 2 μL each, with a spacing of 150 seconds between injections.

4. Data Analysis:

- Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

- Subtract the heat of dilution from the experimental data.

- Integrate the raw power data to obtain the heat change (ΔH) for each injection.

- Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[9][10]

Protocol: Thermal Shift Assay (TSA) for this compound Selectivity Profiling

This protocol determines the change in thermal stability (ΔTm) of a panel of proteins upon ligand binding, serving as a measure of interaction and selectivity.[11][12]

1. Reagent Preparation:

- Prepare a master mix for each protein containing the protein (2-5 μM) and a fluorescent dye (e.g., 5X SYPRO Orange) in an appropriate buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

- Prepare a 100X stock of this compound (e.g., 1 mM) in 100% DMSO.

2. Assay Plate Setup:

- In a 96- or 384-well PCR plate, dispense the protein/dye master mix into each well.

- Add this compound to the test wells to a final concentration of 10 μM. Add an equivalent volume of DMSO to the control wells.

3. Data Acquisition:

- Seal the plate and centrifuge briefly.

- Place the plate in a real-time PCR instrument.

- Set the instrument to monitor fluorescence over a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/min.

4. Data Analysis:

- Plot fluorescence intensity versus temperature for each well. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.

- Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the test sample (protein + this compound). A significant positive ΔTm indicates stabilizing ligand binding.[13]

Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq) to Assess BRD4 Occupancy

This protocol demonstrates the displacement of BRD4 from chromatin in cells treated with this compound.

1. Cell Treatment and Crosslinking:

- Culture cancer cells (e.g., SK-Hep1) to ~80% confluency. Treat one group with this compound (e.g., 500 nM) and a control group with DMSO for 6 hours.

- Crosslink protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature.

- Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

- Harvest and lyse the cells. Isolate the nuclei.

- Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate to shear chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

- Pre-clear the chromatin lysate with Protein A/G magnetic beads.

- Incubate the cleared chromatin overnight at 4°C with an anti-BRD4 antibody.

- Capture the antibody-chromatin complexes by adding Protein A/G magnetic beads.

- Wash the beads extensively to remove non-specific binding.

4. DNA Purification and Library Preparation:

- Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with proteinase K.

- Purify the immunoprecipitated DNA.

- Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq).

5. Sequencing and Data Analysis:

- Sequence the library on a high-throughput sequencing platform.

- Align reads to the reference genome.

- Perform peak calling to identify regions of BRD4 enrichment.

- Compare the BRD4 peaks between this compound-treated and DMSO-treated samples to identify regions where BRD4 is displaced.[14][15][16]

Protocol: RNA-Sequencing (RNA-seq) for Transcriptomic Analysis of this compound Action

This protocol measures global changes in gene expression following treatment with this compound.[17]

1. Cell Culture and Treatment:

- Seed cells (e.g., HepG2) and allow them to adhere.

- Treat cells with this compound (e.g., 500 nM) or DMSO vehicle control for a defined period (e.g., 6, 12, or 24 hours).

2. RNA Extraction:

- Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

3. Library Preparation:

- Deplete ribosomal RNA (rRNA) from the total RNA samples.

- Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

- Synthesize the second strand of cDNA.

- Perform end-repair, A-tailing, and ligate sequencing adapters.

- Amplify the library via PCR.

4. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput sequencing platform.

- Perform quality control on the raw sequencing reads.

- Align reads to a reference genome/transcriptome.

- Quantify gene expression levels (e.g., as transcripts per million, TPM).

- Perform differential gene expression analysis between this compound-treated and control samples to identify significantly up- and down-regulated genes.

- Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by this compound.[18][19]

Experimental and Logical Workflows

Conclusion and Future Directions

This compound is a well-characterized pan-BET inhibitor that effectively displaces BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs and potent anti-proliferative effects in cancer models. The quantitative data and detailed protocols provided herein serve as a comprehensive resource for researchers studying BET protein function and developing novel epigenetic therapies. Future work should focus on in vivo efficacy studies, the exploration of resistance mechanisms, and the potential for synergistic combinations with other anti-cancer agents to enhance therapeutic outcomes. The high selectivity and potency of this compound make it a valuable tool for dissecting the complex role of BET proteins in health and disease.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibition as a new strategy for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. targetmol.com [targetmol.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PNZ5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNZ5 is a potent and selective isoxazole-based pan-BET (Bromodomain and Extra-Terminal domain) inhibitor.[1][2] It has garnered significant interest within the research community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological data of this compound, intended to serve as a valuable resource for professionals in drug development and chemical biology.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the BET family of proteins, which are critical regulators of gene transcription. Its discovery stemmed from a structure-based drug design program aimed at developing novel inhibitors targeting the bromodomains of these proteins.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity, primarily its high-affinity binding to the first bromodomain of BRD4 (BRD4(1)).

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) for BRD4(1) | 5.43 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Enthalpic Contribution (ΔH) | -15.57 kcal/mol | Isothermal Titration Calorimetry (ITC) | |

| Purity | 99.61% | Not Specified | [1] |

| CAS Number | 1629277-36-6 | [1] | |

| Molecular Formula | C₂₀H₁₈N₂O₂ | [2] | |

| Molecular Weight | 318.37 g/mol |

Synthesis of this compound

The synthesis of this compound is based on the construction of the core isoxazole scaffold. While the specific, step-by-step synthesis of this compound is detailed in the supplementary information of the primary research publication by Montenegro et al. (2016), a general workflow for the synthesis of similar isoxazole-based compounds is presented below. The synthesis typically involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Workflow for Isoxazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives, a common strategy for compounds like this compound.

Caption: Generalized workflow for the synthesis of isoxazole-based compounds.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are crucial for reproducibility and further investigation.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and its target protein, BRD4(1).

Protocol:

-

Prepare a solution of the purified BRD4(1) protein in a suitable buffer (e.g., PBS or HEPES-based buffer) at a known concentration (typically in the low micromolar range).

-

Prepare a concentrated solution of this compound in the same buffer. The final concentration of the ligand should be 10-20 times that of the protein.

-

Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, which consists of a series of small injections of the this compound solution into the protein solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and other thermodynamic parameters.

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

Protocol:

-

Prepare a reaction mixture containing the purified BRD4(1) protein at a final concentration of 2 µM and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add this compound to the reaction mixture at a final concentration of 10 µM. A control reaction without the inhibitor should also be prepared.

-

Use a real-time PCR instrument to gradually increase the temperature of the samples.

-

Monitor the fluorescence of the dye as the temperature increases. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein-ligand complex.

Signaling Pathway

This compound functions by inhibiting the BET family of proteins, which play a crucial role in the transcriptional activation of key oncogenes like MYC. The following diagram illustrates the simplified signaling pathway affected by this compound.

References

The Effect of PNZ5 on Oncogene Transcription: A Technical Whitepaper

Abstract

PNZ5 is a potent, isoxazole-based, pan-BET (Bromodomain and Extra-Terminal domain) inhibitor with high selectivity for the BET family of proteins, which are critical epigenetic readers in gene transcription.[1] By competitively binding to the bromodomains of these proteins, particularly BRD4, this compound disrupts their interaction with acetylated histones, leading to the transcriptional repression of key oncogenes, most notably MYC. This mechanism has demonstrated significant anti-proliferative effects in preclinical models of gastric cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects on cancer cell lines, and detailed protocols for the key experiments used in its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic therapies.

Introduction

The transcriptional regulation of oncogenes is a cornerstone of cancer pathogenesis. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.[2] In many cancers, including gastric cancer, the MYC oncogene is overexpressed and drives cellular proliferation and survival.[1] The expression of MYC is critically dependent on the function of BRD4, making BET proteins a compelling therapeutic target.[1]

This compound is a novel, specific isoxazole-based pan-BET inhibitor developed to target this pathway. It demonstrates high-potency inhibition of BET proteins, comparable to the well-established inhibitor (+)-JQ1, and serves as a promising candidate for targeted cancer therapy.[1][2][3] This document details the core scientific findings related to this compound's effect on oncogene transcription.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. The primary target, BRD4, acts as a scaffold protein that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.

By occupying the acetyl-lysine binding pocket of BRD4's bromodomains, this compound effectively displaces BRD4 from chromatin at the regulatory regions of its target genes. This prevents the recruitment of the transcriptional machinery, leading to a rapid and potent downregulation of oncogenes like MYC.[1] The subsequent decrease in MYC protein levels leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Quantitative Data Presentation

This compound has been shown to be a high-affinity ligand for the first bromodomain of BRD4 (BRD4(1)) and demonstrates potent anti-proliferative activity against specific gastric cancer cell lines.

Table 1: Biophysical Binding Affinity of this compound

| Compound | Target Domain | Method | Dissociation Constant (KD) |

| This compound | BRD4(1) | Isothermal Titration Calorimetry (ITC) | 5.43 nM |

Data sourced from Montenegro et al., 2016 and associated vendor data sheets.[4]

Table 2: Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | Origin | This compound IC50 (μM, 72h) | (+)-JQ1 IC50 (μM, 72h) |

| AGP-01 | Brazilian Patient | ~ 0.25 | ~ 0.25 |

| ACP-02 | Brazilian Patient | ~ 0.50 | ~ 0.40 |

| ACP-03 | Brazilian Patient | ~ 0.25 | ~ 0.25 |

| AGS | Asian Patient | Resistant | Resistant |

| SNU-1 | Asian Patient | Resistant | Resistant |

IC50 values are estimated from growth inhibition curves presented in Montenegro et al., 2016.[1] The study highlighted a significant difference in response, with gastric cancer cell lines derived from Brazilian patients showing sensitivity while those from Asian patients were largely resistant.[1][2][3]

Key Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound and are representative of standard techniques for evaluating BET inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed gastric cancer cells (e.g., AGP-01, ACP-02) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the effect of this compound on the mRNA expression levels of target oncogenes such as MYC.

-

Cell Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5 µM, 1 µM) for a specified time (e.g., 6-24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using an appropriate kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, forward and reverse primers for the target gene (MYC) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and compared to the vehicle-treated control.

Downstream Effects and Therapeutic Implications

The primary therapeutic consequence of this compound-mediated inhibition of oncogene transcription is the induction of cell cycle arrest and apoptosis in cancer cells. By depleting the cell of crucial proliferation drivers like MYC, this compound pushes the cell towards programmed cell death. This effect is particularly potent in tumors that are "addicted" to the continuous high-level expression of a specific oncogene. The preclinical data in sensitive gastric cancer models suggest that this compound could be a valuable therapeutic agent, particularly for patient populations with tumors dependent on BET protein function. The observed resistance in certain cell lines underscores the importance of biomarker development to identify patient populations most likely to respond to BET inhibitor therapy.

Conclusion

This compound is a potent and selective pan-BET inhibitor that effectively suppresses oncogene transcription by displacing BRD4 from chromatin. Its ability to downregulate MYC expression leads to significant anti-proliferative effects in sensitive gastric cancer models. The comprehensive data on its binding affinity, cellular activity, and mechanism of action provide a strong rationale for its further development as a targeted therapy. Future work should focus on elucidating the mechanisms of resistance and identifying predictive biomarkers to guide its clinical application in oncology.

References

Preliminary Studies on PNZ5 in Novel Cancer Types: An In-depth Technical Guide

Abstract

PNZ5 is a first-in-class antibody-drug conjugate (ADC) directed against Trophoblast Cell-Surface Antigen 2 (Trop-2), a transmembrane glycoprotein overexpressed in a wide array of epithelial tumors.[1][2] This document provides a comprehensive overview of the preliminary preclinical and clinical investigations of this compound in novel cancer types. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols employed. The findings underscore the potential of this compound as a targeted therapeutic agent across a spectrum of solid tumors.

Introduction

Trophoblast Cell-Surface Antigen 2 (Trop-2) is a cell-surface protein involved in signaling pathways that regulate cancer growth and invasion.[3] Its high level of expression on various solid tumors makes it an attractive target for cancer therapy.[4] this compound is an innovative ADC composed of a humanized anti-Trop-2 monoclonal antibody (mAb) covalently linked to SN-38, the highly potent active metabolite of the topoisomerase I inhibitor irinotecan.[3][5] The antibody component selectively targets Trop-2 on cancer cells, facilitating the delivery of the cytotoxic payload, SN-38, directly into the tumor, thereby minimizing systemic toxicity.[6][7] This guide summarizes the foundational studies evaluating the efficacy and mechanism of this compound in emerging cancer indications.

Mechanism of Action

The therapeutic action of this compound is a multi-step process designed for targeted cytotoxicity:

-

Binding: The anti-Trop-2 mAb component of this compound binds with high affinity to the Trop-2 receptor on the surface of tumor cells.[1]

-

Internalization: Upon binding, the this compound-Trop-2 complex is rapidly internalized by the cancer cell via receptor-mediated endocytosis.[1][6]

-

Payload Release: The complex is trafficked through the endosome-lysosome pathway. Inside the acidic environment of the lysosome, the hydrolyzable linker connecting the antibody and the payload is cleaved.[1]

-

Cytotoxicity: This cleavage releases the active SN-38 payload into the cytoplasm.[1][3] SN-38 inhibits topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication. This inhibition leads to an accumulation of single-strand DNA breaks, ultimately triggering apoptosis and cell death.[1][3]

-

Bystander Effect: The membrane-permeable nature of the released SN-38 allows it to diffuse into the tumor microenvironment and kill adjacent tumor cells, including those that may not express Trop-2.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold of PNZ5: A Technical Guide to a Potent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PNZ5, a potent, isoxazole-based pan-BET (Bromodomain and Extra-Terminal) inhibitor. This compound has demonstrated significant antiproliferative effects in preclinical studies, particularly in gastric cancer models. This document outlines the core structural features, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in oncology and drug discovery.

Core Structure and Physicochemical Properties

This compound is characterized by its isoxazole core, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This scaffold serves as a crucial pharmacophore, enabling the molecule to effectively interact with the acetyl-lysine binding pocket of BET bromodomains. While the complete synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of isoxazole-containing compounds often involves the reaction of a hydroxylamine with a β-dicarbonyl compound or a related synthetic equivalent. Further structure-activity relationship (SAR) studies on related isoxazole-based BET inhibitors have highlighted the importance of the substituents on the isoxazole ring and the appended aromatic systems for both potency and selectivity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂N₄O₂ | [3] |

| Molecular Weight | 382.44 g/mol | [3] |

| CAS Number | 1883557-19-1 | [3] |

Mechanism of Action: Targeting BET Bromodomains

This compound functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) by targeting their bromodomains. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, a key mechanism in the epigenetic regulation of gene expression.

The dimethylisoxazole moiety of this compound acts as an acetyl-lysine mimetic. It forms critical hydrogen bond interactions within the binding pocket of the first bromodomain of BRD4 (BRD4(1)). Specifically, the isoxazole nitrogen forms a hydrogen bond with the side chain of a conserved asparagine residue (Asn140), while a water-mediated hydrogen bond is formed with a conserved tyrosine residue (Tyr97). This molecular mimicry effectively displaces the BET proteins from chromatin, leading to the modulation of gene transcription.[4]

One of the primary downstream effects of BET inhibition by this compound is the suppression of the proto-oncogene c-MYC.[1] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers, including gastric cancer. By downregulating c-MYC expression, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

This compound exhibits high-affinity binding to the first bromodomain of BRD4 and potent antiproliferative activity against various gastric cancer cell lines.

Table 2: Binding Affinity of this compound for BRD4(1)

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 5.43 nM | Isothermal Titration Calorimetry (ITC) | [3] |

Table 3: In Vitro Antiproliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC₅₀ (μM) after 72h | Reference |

| AGP-01 | 0.49 | [1] |

| ACP-02 | 0.82 | [1] |

| ACP-03 | 0.55 | [1] |

| SNU-16 | >10 | [1] |

| KATO-III | >10 | [1] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of this compound to the BRD4(1) bromodomain.

Methodology:

-

The BRD4(1) protein is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the same ITC buffer to ensure no buffer mismatch artifacts.

-

The sample cell of the ITC instrument is filled with the BRD4(1) protein solution (typically at a concentration of 10-20 µM).

-

The injection syringe is filled with the this compound solution (typically at a 10-fold higher concentration than the protein).

-

A series of small, precise injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured by the instrument.

-

The resulting data are integrated and fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To assess the thermal stability of BRD4(1) in the presence of this compound and to confirm target engagement.

Methodology:

-

A solution containing purified BRD4(1) protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO) is prepared in a 96-well PCR plate.

-

The plate is placed in a real-time PCR instrument.

-

The temperature is gradually increased in a stepwise manner (e.g., from 25°C to 95°C).

-

At each temperature increment, the fluorescence of the SYPRO Orange dye is measured. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

-

A melting curve is generated by plotting fluorescence intensity as a function of temperature.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition in the melting curve.

-

A significant increase in the Tm in the presence of this compound compared to the control indicates that the compound binds to and stabilizes the protein.

Cell Proliferation Assay (MTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of gastric cancer cell lines.

Methodology:

-

Gastric cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

For the CellTiter-Glo assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the luminescence signal.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Downstream Signaling and Cellular Effects

Inhibition of BET proteins by this compound leads to a cascade of downstream events, primarily initiated by the transcriptional repression of key oncogenes.

-

c-MYC Downregulation: As a primary target of BET proteins, the expression of c-MYC is significantly reduced following this compound treatment in sensitive cell lines. This leads to a decrease in the transcription of c-MYC target genes involved in cell cycle progression and metabolism.[1]

-

Cell Cycle Arrest: The reduction in c-MYC and other cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), results in cell cycle arrest, typically at the G1 phase. This prevents cancer cells from progressing through the cell division cycle.

-

Induction of Apoptosis: Prolonged inhibition of BET proteins and the subsequent suppression of survival signals can lead to the induction of apoptosis (programmed cell death). This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Preclinical and Clinical Status

This compound has demonstrated promising preclinical activity as a potent inhibitor of gastric cancer cell growth.[1] However, as of the latest available information, there is no public record of this compound entering clinical trials. The development of BET inhibitors, in general, has been an active area of research, with several compounds advancing to clinical evaluation for various malignancies.[5] The therapeutic potential of isoxazole-based BET inhibitors continues to be explored, with ongoing efforts to optimize their efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound represents a significant example of an isoxazole-based pan-BET inhibitor with potent anti-cancer properties. Its well-defined mechanism of action, involving the mimicry of acetylated lysine and subsequent downregulation of key oncogenic drivers like c-MYC, provides a strong rationale for its further investigation. The data and protocols summarized in this guide offer a comprehensive overview for researchers aiming to understand and potentially build upon the therapeutic potential of the this compound scaffold in the development of novel epigenetic therapies.

References

- 1. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The c-Myc Transactivation Domain Is a Direct Modulator of Apoptotic versus Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of PNZ5 with Bromodomain-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNZ5 is a potent, isoxazole-based pan-BET (Bromodomain and Extra-Terminal) inhibitor that demonstrates high selectivity for the BET family of bromodomain-containing proteins. By competitively binding to the acetyl-lysine recognition pocket of these epigenetic readers, this compound effectively disrupts their function in transcriptional regulation. This leads to the downregulation of key oncogenes such as c-MYC, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the interaction of this compound with bromodomain-containing proteins, including quantitative binding data, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.

Introduction to this compound and Bromodomain Inhibition

Bromodomain-containing proteins are a class of epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the regulation of gene expression. The BET subfamily of bromodomain proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, has emerged as a key therapeutic target in oncology due to its role in driving the expression of potent oncogenes.

This compound is a small molecule inhibitor designed to competitively bind to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. Its high affinity and selectivity for the BET family make it a valuable tool for studying the biological roles of these proteins and a promising candidate for therapeutic development.

Quantitative Binding and Selectivity Profile of this compound

The binding affinity and selectivity of this compound for various bromodomain-containing proteins have been characterized using biophysical assays. The dissociation constant (Kd) for the interaction of this compound with the first bromodomain of BRD4 (BRD4(1)) has been determined by Isothermal Titration Calorimetry (ITC). The broader selectivity profile has been assessed using a comprehensive thermal shift assay, which measures the change in the melting temperature (ΔTm) of a protein upon ligand binding.

| Target Bromodomain | Assay Type | Quantitative Value | Reference |

| BRD4 (BD1) | ITC | Kd = 5.43 nM | |

| BET Family | Thermal Shift Assay | High ΔTm | |

| Non-BET Families | Thermal Shift Assay | Low to negligible ΔTm |

Table 1: Quantitative binding data for this compound with bromodomain-containing proteins. The thermal shift assay data indicates high selectivity for the BET family, though specific ΔTm values for a full panel were not publicly available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with bromodomain-containing proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the binding affinity of this compound for a target bromodomain (e.g., BRD4(1)).

Materials:

-

Purified recombinant bromodomain protein (e.g., BRD4(1)) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound dissolved in the same ITC buffer.

-

Isothermal Titration Calorimeter.

Protocol:

-

Prepare the protein solution to a final concentration of 10-20 µM in the sample cell.

-

Prepare the this compound solution to a final concentration of 100-200 µM in the injection syringe.

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

Perform an initial injection of 0.5 µL of this compound solution, followed by a series of 20-30 injections of 2 µL each, with a spacing of 180 seconds between injections.

-

Record the heat changes upon each injection.

-

Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To assess the selectivity of this compound against a panel of bromodomain-containing proteins.

Materials:

-

Purified recombinant bromodomain proteins.

-

This compound stock solution.

-

SYPRO Orange dye.

-

Real-time PCR instrument.

Protocol:

-

Prepare a reaction mixture containing the bromodomain protein (2 µM), SYPRO Orange dye (5X concentrate), and this compound (or DMSO control) in a final volume of 20 µL in a 96-well PCR plate.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C at a rate of 0.05°C/s.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules. In the context of this compound, it is used to demonstrate that the inhibitor can displace bromodomain proteins from chromatin in living cells.

Objective: To assess the ability of this compound to disrupt the interaction of a bromodomain protein (e.g., BRD4) with chromatin in live cells.

Materials:

-

Cells expressing a fluorescently tagged bromodomain protein (e.g., GFP-BRD4).

-

This compound solution.

-

Confocal microscope with a high-power laser for photobleaching.

Protocol:

-

Culture the cells on glass-bottom dishes.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Identify a region of interest (ROI) within the nucleus where the GFP-BRD4 signal is localized.

-

Acquire a pre-bleach image of the ROI.

-

Use a high-intensity laser to photobleach the fluorescence within the ROI.

-

Acquire a time-series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BRD4 molecules diffuse into the bleached area.

-

Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery (t½). A faster recovery and a larger mobile fraction in this compound-treated cells indicate displacement of BRD4 from chromatin.

Signaling Pathways Modulated by this compound

By inhibiting BET bromodomains, this compound modulates the transcription of genes that are critical for cell proliferation and survival. The primary downstream target of BET inhibitors is the master regulator oncogene, c-MYC.

The c-MYC and Cell Cycle Progression Pathway

BRD4 is known to be a critical co-activator for the transcription of the MYC gene. By displacing BRD4 from the MYC promoter and enhancers, this compound leads to a rapid downregulation of c-MYC protein levels. c-MYC is a transcription factor that controls the expression of numerous genes involved in cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs). The reduction in c-MYC levels leads to cell cycle arrest, primarily at the G1/S transition.

The Apoptosis Induction Pathway

In addition to cell cycle arrest, the downregulation of c-MYC and other pro-survival factors by this compound can trigger the intrinsic pathway of apoptosis. This is often mediated by an altered balance between pro-apoptotic (e.g., BIM, PUMA) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins of the BCL-2 family. This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Experimental Workflow for Cellular Characterization

A logical workflow is essential for characterizing the cellular effects of this compound. This typically involves a series of assays to confirm target engagement, assess downstream effects on gene expression, and measure the ultimate phenotypic outcomes.

Conclusion

This compound is a potent and selective pan-BET inhibitor that serves as a valuable chemical probe for studying the role of BET bromodomains in health and disease. Its mechanism of action, centered on the disruption of BET protein-acetylated histone interactions, leads to the downregulation of key oncogenic drivers like c-MYC, resulting in cell cycle arrest and apoptosis. The experimental protocols and pathway analyses presented in this guide provide a framework for the continued investigation of this compound and the development of next-generation BET inhibitors for the treatment of cancer and other diseases.

In Silico Modeling of PNZ5 Binding to the First Bromodomain of BRD4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the potent inhibitor PNZ5 to the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). The document details experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this crucial protein-ligand interaction for therapeutic development.

Introduction to BRD4 and the Role of this compound

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2][3] BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a critical role in the regulation of gene transcription.[3][4][5][6] Its involvement in the expression of oncogenes such as c-Myc has established BRD4 as a significant target in cancer therapy.[4] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which are responsible for its interaction with acetylated chromatin.[3]

This compound is a highly potent and selective small molecule inhibitor that targets the BET family of proteins. Its interaction with the first bromodomain of BRD4 (BRD4(1)) has been characterized, revealing a high binding affinity.[7] Understanding the molecular details of this interaction is paramount for the rational design of next-generation BRD4 inhibitors with improved efficacy and selectivity. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate the binding mode and energetics of this compound within the BRD4(1) active site.

Quantitative Analysis of this compound Binding to BRD4(1)

The binding affinity of this compound for BRD4(1) has been experimentally determined using biophysical techniques. The following table summarizes the key quantitative data from Isothermal Titration Calorimetry (ITC) experiments.[7]

| Parameter | Value | Unit |

| Dissociation Constant (Kd) | 5.43 | nM |

| Enthalpic Contribution (ΔH) | -15.57 | kcal/mol |

| Stoichiometry (n) | 1.02 |

Table 1: Thermodynamic parameters of this compound binding to BRD4(1) as determined by ITC.[7]

BRD4 Signaling Pathways

BRD4 is a central node in several signaling pathways that are critical for cell growth, proliferation, and inflammation. Its inhibition by molecules like this compound can modulate these pathways, leading to therapeutic effects. BRD4 has been shown to be involved in NFκB signaling, the Jagged1/Notch1 pathway, and the JAK/STAT3 pathway.[1][4][5][8]

Caption: Simplified BRD4 signaling network.

Experimental Protocols for In Silico Modeling

The following sections detail the methodologies for the in silico modeling of this compound binding to BRD4(1), as well as the biophysical assays used for validation.

Molecular Docking of this compound into BRD4(1)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][9][10]

Objective: To predict the binding mode of this compound within the acetyl-lysine binding pocket of BRD4(1) and to estimate the binding affinity.

Protocol:

-

Protein Preparation:

-

The crystal structure of the first bromodomain of BRD4 in complex with this compound (PDB ID: 5FBX) is obtained from the Protein Data Bank.[7]

-

Water molecules and any co-crystallized ligands other than this compound are removed.

-

Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated.

-

Hydrogens are added, and the ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the acetyl-lysine binding pocket of BRD4(1), typically centered on the co-crystallized this compound and large enough to allow for rotational and translational sampling of the ligand.

-

A docking algorithm, such as AutoDock Vina, is used to dock the prepared this compound ligand into the defined grid box of the BRD4(1) receptor.[2][9]

-

The docking protocol is validated by redocking the co-crystallized this compound into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[11]

-

The top-ranked docking poses are analyzed based on their predicted binding energies and interactions with key residues in the binding pocket.

-

Caption: In silico modeling workflow.

Molecular Dynamics Simulation of the this compound-BRD4(1) Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[12][13]

Objective: To assess the stability of the this compound-BRD4(1) complex and to characterize the key intermolecular interactions.

Protocol:

-

System Setup:

-

The top-ranked docked pose of the this compound-BRD4(1) complex is used as the starting structure.

-

The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

The system is parameterized using a suitable force field (e.g., AMBER for the protein and GAFF for the ligand).

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove bad contacts.

-

The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

A production MD simulation is run for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated over time to assess the stability of the complex.

-

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The occupancy of hydrogen bonds between this compound and BRD4(1) is monitored throughout the simulation to identify stable interactions.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex.[12]

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.[7]

Protocol:

-

A solution of BRD4(1) is placed in the sample cell of the calorimeter.

-

A solution of this compound is placed in the injection syringe.

-

The this compound solution is injected stepwise into the BRD4(1) solution.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand, providing an indication of binding.[7]

Protocol:

-

BRD4(1) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The protein solution is prepared with and without this compound.

-

The temperature of the solutions is gradually increased.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.

Key Interactions in the this compound-BRD4(1) Complex

The crystal structure of the this compound-BRD4(1) complex reveals the key interactions responsible for the high-affinity binding.[7] The dimethylisoxazole moiety of this compound mimics the acetyl-lysine side chain and forms canonical hydrogen bonds with the side chain of Asn140 and a water-mediated hydrogen bond with the side chain of Tyr97.[7]

Caption: this compound interactions in BRD4(1) pocket.

Conclusion

The in silico modeling of this compound binding to BRD4(1), supported by experimental validation, provides a detailed molecular understanding of this high-affinity interaction. The methodologies outlined in this guide, from molecular docking and MD simulations to biophysical assays, represent a robust workflow for the characterization of protein-ligand interactions. This knowledge is instrumental for the structure-based design of novel and more selective BRD4 inhibitors for the treatment of cancer and other diseases. The continued application of these computational and experimental techniques will undoubtedly accelerate the development of next-generation epigenetic therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico study directed towards identification of novel high-affinity inhibitors targeting an oncogenic protein: BRD4-BD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and Reliable Binding Affinity Prediction of Bromodomain Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PNZ5 on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNZ5 is a potent, isoxazole-based small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the first bromodomain of BRD4 (BRD4(1)). By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound effectively disrupts their function as "readers" of the histone code, leading to significant alterations in chromatin structure and gene expression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on chromatin remodeling, and detailed protocols for key experimental assays to study its effects. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological activity.

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for tethering transcriptional machinery to specific genomic loci, thereby activating gene expression.

This compound is a pan-BET inhibitor with high selectivity and potency, comparable to the well-established BET inhibitor (+)-JQ1. Its primary mechanism of action is the competitive inhibition of BET bromodomains, preventing their association with acetylated chromatin.

Mechanism of Action: this compound's Inhibition of BRD4

The primary target of this compound in the context of chromatin remodeling is BRD4. BRD4 acts as a scaffold for the assembly of transcriptional complexes and plays a pivotal role in the release of paused RNA Polymerase II, a critical step in transcriptional elongation.

Direct Inhibition of BRD4 Function

This compound binds with high affinity to the bromodomains of BRD4, preventing it from recognizing and binding to acetylated histones. This displacement of BRD4 from chromatin has two major consequences:

-

Inhibition of Transcriptional Activation: By displacing BRD4, this compound prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters and enhancers. This, in turn, inhibits the phosphorylation of the RNA Polymerase II C-terminal domain, leading to a stall in transcriptional elongation and subsequent downregulation of target gene expression.

-

Disruption of Chromatin Architecture: BRD4 is not only a reader of histone acetylation but also possesses intrinsic histone acetyltransferase (HAT) activity. It can directly acetylate histones, leading to a more open chromatin state and facilitating nucleosome eviction. Furthermore, BRD4 interacts with other chromatin-modifying enzymes, such as the histone acetyltransferase p300 and the chromatin remodeler Brg1, to orchestrate changes in chromatin structure. This compound's inhibition of BRD4 disrupts these interactions and enzymatic activities, leading to a more condensed chromatin state.

The following diagram illustrates the signaling pathway of BRD4 and the inhibitory effect of this compound.

Quantitative Data on this compound Activity

The interaction of this compound with BET bromodomains has been quantitatively characterized using various biophysical techniques.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (KD) | 5.43 nM | Isothermal Titration Calorimetry (ITC) | BRD4(1) | [1] |

| Enthalpic Contribution (ΔH) | -15.57 kcal/mol | Isothermal Titration Calorimetry (ITC) | BRD4(1) | [1] |

Impact of this compound on Chromatin Remodeling and Gene Expression

By inhibiting BRD4, this compound induces significant changes in the epigenetic landscape and the transcriptional profile of cells.

Alterations in Histone Modifications

Treatment with BET inhibitors, such as this compound, has been shown to lead to a global reduction in histone acetylation marks associated with active transcription, most notably H3K27ac. This reduction is a direct consequence of inhibiting BRD4's HAT activity and its role in recruiting other HATs to chromatin.

Changes in Chromatin Accessibility

The inhibition of BRD4-mediated chromatin remodeling leads to a more compact chromatin structure. This can be observed as a decrease in chromatin accessibility at promoter and enhancer regions of BRD4 target genes, as measured by techniques like ATAC-seq.

Global Gene Expression Changes

RNA-sequencing (RNA-seq) studies have demonstrated that BET inhibitors cause widespread changes in gene expression. A significant number of genes are downregulated following treatment, including many key oncogenes and inflammatory genes that are dependent on BRD4 for their expression. For instance, in certain cancer cell lines, treatment with a BET inhibitor for 24 hours can lead to the differential expression of over 2,700 genes.

| Effect | Observation | Method | Reference |

| Histone Acetylation | Reduction in H3K27ac at BRD4-occupied promoters and enhancers. | ChIP-seq | [2] |

| Chromatin Accessibility | Decreased accessibility at BRD4 target gene regulatory regions. | ATAC-seq | [3] |

| Gene Expression | Downregulation of a large number of genes, including oncogenes. | RNA-seq | [4][5] |

Experimental Protocols

To aid researchers in studying the effects of this compound, this section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity and thermodynamics of this compound to its target bromodomains.

Objective: To determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of this compound binding to a BET bromodomain.

Materials:

-

Purified BET bromodomain protein (e.g., BRD4(1))

-

This compound compound

-

ITC instrument

-

Matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare the protein and this compound solutions in the exact same, degassed buffer.

-

Load the protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2 µL) of the this compound solution into the sample cell, allowing the system to reach equilibrium after each injection.

-